molecular formula C44H47N9O6 B10832063 5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B10832063
M. Wt: 797.9 g/mol
InChI Key: DCJYQURCBHSFEP-UHFFFAOYSA-N
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Description

GBD-9 is a novel compound that combines the characteristics of both PROteolysis Targeting Chimeras (PROTAC) and molecular glue. It is designed to degrade specific proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN). GBD-9 has shown significant potential in inhibiting cancer cell growth by targeting Bruton Tyrosine Kinase (BTK) and G1 to S phase transition 1 (GSPT1) proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GBD-9 involves the combination of ligands for binding target proteins and recruiting E3 ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and detailed in research publications . The process typically involves multiple steps of organic synthesis, purification, and characterization to ensure the desired activity and purity of the compound.

Industrial Production Methods

Industrial production of GBD-9 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and scalability. This would involve the use of automated synthesis equipment, large-scale purification techniques, and stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

GBD-9 undergoes several types of chemical reactions, primarily focusing on its role in protein degradation:

    Ubiquitination: GBD-9 facilitates the ubiquitination of target proteins by recruiting E3 ligase cereblon.

    Proteasomal Degradation: The ubiquitinated proteins are then recognized and degraded by the proteasome.

Common Reagents and Conditions

    Reagents: Ligands specific to BTK and GSPT1, E3 ligase cereblon, and various organic solvents.

    Conditions: Controlled temperature and pH conditions to maintain the stability and activity of the compound.

Major Products Formed

The major products formed from the reactions involving GBD-9 are the degraded fragments of the target proteins BTK and GSPT1 .

Scientific Research Applications

GBD-9 has a wide range of scientific research applications, including:

Mechanism of Action

GBD-9 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

GBD-9 is unique in its dual mechanism of action, combining the advantages of both PROTAC and molecular glue. Similar compounds include:

Properties

Molecular Formula

C44H47N9O6

Molecular Weight

797.9 g/mol

IUPAC Name

5-[[9-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C44H47N9O6/c45-40-38-39(28-15-18-32(19-16-28)59-31-12-6-5-7-13-31)50-53(41(38)48-27-47-40)30-11-10-24-51(26-30)37(55)14-8-3-1-2-4-9-23-46-29-17-20-33-34(25-29)44(58)52(43(33)57)35-21-22-36(54)49-42(35)56/h5-7,12-13,15-20,25,27,30,35,46H,1-4,8-11,14,21-24,26H2,(H2,45,47,48)(H,49,54,56)

InChI Key

DCJYQURCBHSFEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N

Origin of Product

United States

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